1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
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Overview
Description
1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro-substituted phenyl group, a methoxy-substituted phenyl group, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products Formed:
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Agriculture: It is explored for its use as a pesticide or herbicide.
Material Science: It is investigated for its potential in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. The thiourea moiety can form strong interactions with metal ions, which may contribute to its biological activity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
- 1-(4-Chloro-2-methylphenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea
- 1-(4-Chloro-2-methylphenyl)-3-[2-(4-methylphenyl)ethyl]thiourea
Uniqueness: 1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-11-14(18)5-8-16(12)20-17(22)19-10-9-13-3-6-15(21-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTXQJIXYDIZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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